molecular formula C8H17NO8 B12347491 Azane;4,5,6,7,8-pentahydroxy-2-oxooctanoic acid

Azane;4,5,6,7,8-pentahydroxy-2-oxooctanoic acid

Cat. No.: B12347491
M. Wt: 255.22 g/mol
InChI Key: ZJSFAVCABSVXKL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Azane;4,5,6,7,8-pentahydroxy-2-oxooctanoic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming polyhydroxy alcohols.

    Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.

    Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives to form esters.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acylating agents (e.g., acyl chlorides). Major products formed from these reactions include oxidized derivatives, reduced alcohols, substituted compounds, and esters .

Scientific Research Applications

Azane;4,5,6,7,8-pentahydroxy-2-oxooctanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

    Industry: It is used in the production of biodegradable polymers and as an additive in various industrial processes

Mechanism of Action

The mechanism of action of Azane;4,5,6,7,8-pentahydroxy-2-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. It may also act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Azane;4,5,6,7,8-pentahydroxy-2-oxooctanoic acid can be compared with other polyhydroxy acids and keto acids. Similar compounds include:

The uniqueness of this compound lies in its specific arrangement of hydroxyl and keto groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C8H17NO8

Molecular Weight

255.22 g/mol

IUPAC Name

azane;4,5,6,7,8-pentahydroxy-2-oxooctanoic acid

InChI

InChI=1S/C8H14O8.H3N/c9-2-5(12)7(14)6(13)3(10)1-4(11)8(15)16;/h3,5-7,9-10,12-14H,1-2H2,(H,15,16);1H3

InChI Key

ZJSFAVCABSVXKL-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O.N

Origin of Product

United States

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